(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid
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Overview
Description
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid is a compound that features a pyridine ring substituted with a nitro group at the 5-position and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminopyridine to form 5-nitro-2-aminopyridine, which is then coupled with a suitable amino acid derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyridine compounds .
Scientific Research Applications
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The amino acid side chain allows for interactions with proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: This compound features a similar nitro-pyridine structure but with different substituents that confer unique properties.
N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide: Another compound with a nitro-pyridine core, used in different applications due to its distinct chemical structure.
Uniqueness
(S)-2-Amino-3-(5-nitro-pyridin-2-yl)-propionic acid is unique due to its combination of a nitro-pyridine ring and an amino acid side chain, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-nitropyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-7(8(12)13)3-5-1-2-6(4-10-5)11(14)15/h1-2,4,7H,3,9H2,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXDFQLCEJBRQV-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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